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Compound of Interest

Compound Name: 5-Fluoro-2-methyl-3-nitroaniline

CAS No.: 168770-44-3

Cat. No.: B061924

Get Quote

Strategic Analysis & Reaction Design
The Challenge: Electronic & Steric Conflict
The nitration of 2-fluoro-6-methylaniline presents a classic electrophilic aromatic substitution

(EAS) dilemma:

Oxidation Sensitivity: Primary anilines are highly susceptible to oxidation by nitric acid,

leading to the formation of quinones and dark tars (aniline black) rather than the desired

nitro-arene.

Regiocontrol: The substrate contains three directing groups:

-NH₂ (Strong Activator): Directs ortho/para.

-CH₃ (Weak Activator): Directs ortho/para.

-F (Weak Deactivator): Directs ortho/para.
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The Solution: The "Protect-Nitrate-Deprotect" Strategy
Direct nitration is chemically risky and often yields inseparable mixtures.[1][2] The authoritative

route utilizes an acetamide protecting group.

Step 1 (Protection): Conversion to N-(2-fluoro-6-methylphenyl)acetamide.[1][2] This

moderates the ring reactivity (preventing oxidation) while maintaining strong para-directing

influence.[1][2]

Step 2 (Nitration): The acetamido group directs the incoming nitronium ion (

) to the para position (C4). The ortho positions (C2, C6) are blocked by the Fluorine and
Methyl groups, and the meta positions (C3, C5) are electronically disfavored.

Step 3 (Deprotection): Hydrolysis restores the primary amine.

Pathway Visualization
The following diagram illustrates the reaction logic and regiochemical control.

2-Fluoro-6-methylaniline
(Oxidation Prone)

Acetamide Intermediate
(Stabilized & Directed)

Ac2O / AcOH
Protection Nitration

(HNO3/H2SO4)

Electrophilic Attack
(Para-Selective) 4-Nitro-Acetamide

(Regiopure)
Quench 2-Fluoro-6-methyl-4-nitroaniline

(Final Target)

HCl / EtOH
Hydrolysis

Click to download full resolution via product page

Figure 1: Strategic workflow for the regioselective synthesis of 2-fluoro-6-methyl-4-nitroaniline.

Detailed Experimental Protocols
Protocol A: The "Gold Standard" (High Purity)
Target: 2-Fluoro-6-methyl-4-nitroaniline (CAS: 1426805-91-5) Scale: 10.0 g Input[1][2]

Step 1: Protection (Acetylation)[1][2]
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux

condenser.
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Reagents: Charge 2-fluoro-6-methylaniline (10.0 g, 80 mmol) and Glacial Acetic Acid (30

mL).

Addition: Add Acetic Anhydride (9.0 mL, 96 mmol, 1.2 equiv) dropwise over 10 minutes.

Reaction: Heat to 60°C for 1 hour. Monitor by TLC (Ethyl Acetate/Hexane 1:4).

Workup: Pour the mixture into 150 mL of ice-water. Stir vigorously for 30 minutes. The

product, N-(2-fluoro-6-methylphenyl)acetamide, will precipitate as a white/off-white solid.[1]

[2]

Isolation: Filter, wash with cold water (2 x 50 mL), and dry in a vacuum oven at 50°C.

Checkpoint: Expected Yield >90%.[3]

Step 2: Nitration (The Critical Step)
Caution: Exothermic reaction. Maintain strict temperature control.

Solvent System: In a 250 mL 3-neck RBF, dissolve the dried acetamide intermediate (from

Step 1) in Concentrated Sulfuric Acid (H₂SO₄) (40 mL). Cool to 0–5°C using an ice-salt bath.

Nitrating Agent: Prepare a mixture of Conc. Nitric Acid (HNO₃, 70%, 1.1 equiv) and H₂SO₄

(1:1 v/v) in a separate dropping funnel.[1][2]

Addition: Add the mixed acid dropwise to the RBF. Crucial: Do not allow the internal

temperature to exceed 10°C.[4][5]

Digestion: After addition, stir at 0–5°C for 30 minutes, then allow to warm to room

temperature (20–25°C) for 1 hour.

Quench: Pour the reaction mixture slowly onto 200 g of crushed ice with stirring. The 4-nitro

derivative will precipitate as a yellow solid.[1][2][6]

Purification: Filter the solid. Wash with water until the filtrate is neutral (pH ~7). Recrystallize

from Ethanol if necessary to remove any trace ortho isomers (though steric blocking makes

them negligible).
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Step 3: Deprotection (Hydrolysis)[2]
Reaction: Suspend the wet cake from Step 2 in Ethanol (50 mL) and 6M Hydrochloric Acid

(30 mL).

Reflux: Heat to reflux (approx. 80°C) for 2–3 hours. The suspension will likely clear then

reprecipitate.

Neutralization: Cool to room temperature. Neutralize with 20% NaOH solution to pH ~9.

Extraction: Extract with Ethyl Acetate (3 x 50 mL). Dry organics over Na₂SO₄ and

concentrate.

Final Product:2-Fluoro-6-methyl-4-nitroaniline (Yellow solid).

Protocol B: Direct Nitration (Rapid Screening)
Note: Only recommended for small-scale (<100 mg) screening where yield is secondary to

speed.[1][2]

Dissolution: Dissolve 2-fluoro-6-methylaniline (100 mg) in Conc. H₂SO₄ (1 mL) at -10°C. The

amine forms an ammonium salt, which protects it from oxidation but deactivates the ring.

Nitration: Add KNO₃ (1.0 equiv) in small portions.

Outcome: This often yields a mixture of the 4-nitro (para) and potentially 3-nitro (meta to

ammonium) isomers, along with some oxidative impurities.[1][2] Protocol A is strongly

preferred.[1][2]
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Parameter Expected Result Mechanistic Insight

Appearance Yellow crystalline solid

Nitro-anilines are

characteristically yellow due to

extended conjugation (push-

pull system).[1][2]

¹H NMR (DMSO-d₆) δ ~7.8-8.0 ppm (2H)

The aromatic protons at C3

and C5 are deshielded by the

nitro group.[1][2] They typically

appear as a doublet (coupling

to F) or multiplet.

¹H NMR (Methyl) δ ~2.2-2.3 ppm (3H)
Singlet.[1][2] Characteristic of

the aryl-methyl group.

Mass Spec (ESI+) [M+H]⁺ = 171.1
Confirming molecular formula

C₇H₇FN₂O₂.[1]

Regiochemistry Para-substitution

The C2 and C6 positions are

blocked. The C4 position is

activated by the NH-Ac group.
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Figure 2: Troubleshooting logic for common nitration failures.

Safety & Handling (E-E-A-T)
Exotherm Hazard: The mixing of Nitric and Sulfuric acid generates significant heat. Always

add acid to acid slowly with cooling.

Nitration Runaway: Never add the substrate to warm mixed acid. Always add the nitrating

agent to the cooled substrate solution.

HF Generation: While unlikely under these conditions, fluorinated aromatics can release HF

under extreme thermal stress. Work in a fume hood.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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